1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline, an aldehyde, and an alkene react to form the quinoline structure.
Introduction of the thiazole ring: This step may involve the reaction of a suitable thioamide with the quinoline intermediate.
Hydroxylation and benzylation: These steps can be carried out using appropriate reagents such as hydroxylating agents and benzyl halides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Thiazole derivatives: Compounds containing the thiazole ring, known for various biological activities.
Uniqueness
1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and chemical reactivity compared to other quinoline or thiazole derivatives.
Properties
Molecular Formula |
C20H19N3O3S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c24-17-14-8-4-5-9-15(14)23(12-13-6-2-1-3-7-13)19(26)16(17)18(25)22-20-21-10-11-27-20/h1-3,6-7,10-11,24H,4-5,8-9,12H2,(H,21,22,25) |
InChI Key |
MJBIPXLCEBMPOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2CC3=CC=CC=C3)C(=O)NC4=NC=CS4)O |
Origin of Product |
United States |
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